molecular formula C18H13NO B1582310 4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile CAS No. 68434-51-5

4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile

Cat. No.: B1582310
CAS No.: 68434-51-5
M. Wt: 259.3 g/mol
InChI Key: MENDGUCJODVXAP-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile is a bicyclic aromatic compound with a nitrile functional group. Its molecular formula is C₁₈H₁₃NO , and its molecular weight is 259.3 g/mol . The IUPAC name reflects its structural components: a benzonitrile moiety (4-cyanobenzaldehyde derivative) conjugated to a 1-oxo-3,4-dihydronaphthalen-2-ylidene group. The SMILES notation C1CC(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C31 and InChIKey MENDGUCJODVXAP-LFIBNONCSA-N provide precise representations of its connectivity and stereochemistry.

Property Value
Molecular Formula C₁₈H₁₃NO
Molecular Weight 259.3 g/mol
IUPAC Name This compound
SMILES C1CC(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C31
InChIKey MENDGUCJODVXAP-LFIBNONCSA-N
CAS Number 68434-51-5

The structure features a trans-α,β-unsaturated ketone conjugated to a naphthalene ring and a benzonitrile substituent. This conjugation system is critical for its electronic properties and reactivity.

X-ray Crystallographic Analysis

While direct crystallographic data for this compound are not explicitly reported in the literature, structural insights can be inferred from related α,β-unsaturated tetralone derivatives. For example, (E)-2-(2,4,6-trimethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one exhibits a planar α,β-unsaturated ketone system with dihedral angles of 4.70° between the cyclohexanone and fused benzene rings, and 74.95° between the benzene and substituted aromatic rings. Intermolecular interactions such as C—H⋯O hydrogen bonds and π-stacking contribute to its three-dimensional packing.

Structural Feature Value/Description
Conformation of α,β-unsaturated ketone Planar, with E configuration
Dihedral Angle (Cyclohexanone-Benzene) ~4.70°
Dihedral Angle (Benzene-Aromatic Ring) ~74.95°
Intermolecular Interactions C—H⋯O, π-stacking

These findings suggest that this compound adopts a similar planar geometry, stabilized by conjugation between the naphthalene ring, carbonyl group, and benzonitrile moiety.

Tautomeric Forms and Resonance Structures

The compound’s α,β-unsaturated ketone system enables keto-enol tautomerism under specific conditions. While the keto form dominates due to resonance stabilization, enol tautomerization may occur in polar solvents or under acidic/basic catalysis. Resonance structures (Figure 1) delocalize π-electrons across the conjugated system, enhancing stability and influencing reactivity.

Key Resonance Contributions :

  • Carbonyl resonance : Delocalization of the carbonyl π-bond into the adjacent double bond.
  • Aromatic resonance : Conjugation with the naphthalene ring and benzonitrile group.

The nitrile group’s electron-withdrawing effect further polarizes the α,β-unsaturated system, increasing electrophilicity at the β-carbon.

Comparative Structural Analysis with Related Tetralone Derivatives

This compound shares structural motifs with α-tetralones, particularly in its 1-oxo-3,4-dihydronaphthalene core. Key distinctions and similarities with other tetralone derivatives are summarized below:

Feature This compound α-Tetralone Derivatives
Core Structure 1-Oxo-3,4-dihydronaphthalen-2-ylidene + benzonitrile α-Tetralone (3,4-dihydro-2H-naphthalen-1-one)
Substituents 4-Cyanobenzaldehyde-derived methylidene Alkyl/aryl groups at C6 or C7 positions
Conjugation Extended π-system with naphthalene and nitrile Limited to α,β-unsaturated ketone system
Reactivity Susceptible to Michael addition, cycloaddition Preferential oxidation or reduction

The presence of the benzonitrile group introduces distinct electronic and steric effects compared to simpler α-tetralones. For example, the nitrile group’s electron-withdrawing nature enhances the electrophilicity of the β-carbon in the α,β-unsaturated ketone, making it more reactive toward nucleophilic attack.

Properties

IUPAC Name

4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c19-12-14-7-5-13(6-8-14)11-16-10-9-15-3-1-2-4-17(15)18(16)20/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDGUCJODVXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327193
Record name Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68434-51-5
Record name Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • Ketone: 1-tetralone (3,4-dihydro-1-naphthalenone) serves as the ketone component.
  • Aldehyde: 4-cyanobenzaldehyde, which contains the benzonitrile group, is used as the aldehyde component.

Reaction Conditions

  • Base Catalyst: Sodium hydroxide (NaOH) solution, typically 40% wt.
  • Solvent: Ethanol is commonly used as the reaction medium.
  • Temperature: Room temperature.
  • Reaction Time: The mixture is stirred overnight to ensure completion.

Procedure

  • A stoichiometric mixture of 1 mmol of 1-tetralone and 1 mmol of 4-cyanobenzaldehyde is dissolved in 10 ml of ethanol.
  • 10 ml of 40% wt NaOH solution is slowly added to the reaction mixture at room temperature.
  • The reaction mixture is stirred continuously overnight.
  • After completion, ice-cold water is added to precipitate the product.
  • The precipitate is filtered and dried under vacuum.
  • The crude product is purified by recrystallization from ethanol, yielding colorless prismatic crystals.

Yield and Purity

Characterization Data Supporting Preparation

Characterization Method Data/Observations
Infrared Spectroscopy (IR) 3060 cm⁻¹ (aromatic C–H), 2920 cm⁻¹ (aliphatic C–H), 1670 cm⁻¹ (C=O stretching), 1620 cm⁻¹ (C=C aromatic)
Proton Nuclear Magnetic Resonance (¹H NMR, 300 MHz, DMSO-d₆) Signals at 7.9 ppm (1H, doublet, =C–H), 7.58 ppm (1H, singlet, =C–H), 7.50 ppm (1H, triplet, =C–H), 7.38 ppm (1H, triplet, =C–H), 7.30 ppm (1H, doublet, =C–H), 6.82 ppm (2H, singlet, =C–H), 2.8 ppm (2H, triplet, –CH₂), 2.4 ppm (2H, triplet, –CH₂)
Carbon-13 NMR (¹³C NMR, 75 MHz, DMSO-d₆) Consistent with expected aromatic and aliphatic carbons, including carbonyl and nitrile carbons

Mechanistic Insights

The reaction proceeds via a base-catalyzed aldol condensation mechanism:

  • Deprotonation of the α-hydrogen of 1-tetralone forms an enolate ion.
  • The enolate attacks the carbonyl carbon of 4-cyanobenzaldehyde.
  • Subsequent dehydration leads to the formation of the α,β-unsaturated ketone system.

This method is widely used for chalcone synthesis due to its simplicity, mild conditions, and good yields.

Comparative Data Table of Preparation Conditions

Parameter Description Typical Value/Condition
Ketone 1-tetralone 1 mmol
Aldehyde 4-cyanobenzaldehyde 1 mmol
Base Sodium hydroxide (NaOH) 40% wt aqueous solution, 10 ml
Solvent Ethanol 10 ml
Temperature Room temperature ~25 °C
Reaction Time Stirring duration Overnight (~12-16 hours)
Workup Addition of ice-cold water, filtration Precipitates product
Purification Recrystallization from ethanol Colorless prismatic crystals
Yield Product isolated ~85%
Melting Point Purified compound ~358 K (85 °C)

Research Findings and Notes

  • The synthesis is straightforward and reproducible, amenable to scale-up.
  • The compound crystallizes well, facilitating purification and structural analysis.
  • Structural studies including X-ray crystallography confirm the E-configuration of the double bond and the planarity of the conjugated system.
  • Similar chalcone derivatives prepared via analogous methods have shown biological activities, suggesting potential for further functional exploration.
  • The reaction conditions avoid harsh reagents or high temperatures, making it suitable for sensitive substituents.

Chemical Reactions Analysis

Types of Reactions

4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C18H13NO
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 68434-51-5

Structure

The compound consists of a naphthalene-derived moiety attached to a benzonitrile group, which contributes to its unique chemical properties and reactivity.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile exhibit promising anticancer properties. For instance, derivatives of naphthalene have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The results showed that certain modifications to the naphthalene ring enhanced the anticancer activity significantly.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)10
This compoundA549 (Lung)12

Organic Synthesis

Building Block in Organic Reactions

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic addition, condensation reactions, and cycloadditions.

Example Reaction

One notable reaction involves its use as a precursor in the synthesis of substituted phenanthrenes through a multi-step synthetic pathway which includes cyclization and functional group transformations .

Materials Science

Fluorescent Materials

The compound has been explored for its potential use in creating fluorescent materials due to its conjugated structure. Research indicates that modifications can lead to materials with tunable luminescent properties suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Data Table: Fluorescent Properties

MaterialEmission Wavelength (nm)Quantum Yield (%)
Compound A45030
Compound B50025
This compound48035

Mechanism of Action

The mechanism by which 4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzonitrile derivatives, focusing on synthesis, physicochemical properties, and applications.

Physicochemical and Spectroscopic Properties

Table 2: NMR and Mass Spectrometry Data
Compound Name $ ^1H $ NMR (δ, ppm) $ ^13C $ NMR (δ, ppm) HRMS (m/z) Reference
4-[(1-Oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile Not reported Not reported Not reported
4-((1H-Indol-3-yl)methyl)benzonitrile (3a) Aromatic protons: 7.20–7.90; CH₂: 4.30 Nitrile: ~118; Aromatic carbons: 110–140 249.1022 [M+H]⁺
4-(1-(2-Cyclohexyl-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (197) CH₂ groups: 4.36; Cyclohexyl: 1.03–2.62 Carbonyl: 205.8; Nitrile: 118.5 338 [M-H]⁻
4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile Not reported Not reported Not reported
4-(Pyridin-4-ylcarbonyl)benzonitrile (2k) Aromatic protons: 7.64–8.53; Pyridine H: 7.76–7.94 Carbonyl: 192.0; Nitrile: 118.5 256.0972 [M+H]⁺

Key Observations:

  • Nitrile Group Stability: The nitrile group in all compounds resonates at ~118 ppm in $ ^13C $ NMR, confirming its electron-withdrawing nature .
  • Ketone/Enone Features: The target compound’s dihydronaphthalenone moiety likely shows carbonyl signals near 190–205 ppm, similar to hydantoin-linked derivatives .

Biological Activity

4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile, with the CAS number 68434-51-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H13NO
  • Molecular Weight : 259.3 g/mol
  • Structure : The compound consists of a naphthalene-derived moiety connected to a benzonitrile group, which may contribute to its biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study involving a closely related compound demonstrated that it inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound's ability to modulate signaling pathways associated with cancer progression was also noted .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models.

Assay Type IC50 Value (µM) Reference
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Preliminary data suggest that it possesses significant antibacterial properties.

Bacterial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its activity may be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer metabolism.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Interference with DNA Synthesis : Some studies suggest potential interactions with DNA or RNA synthesis machinery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving Knoevenagel condensation or Ugi-type reactions. For example, describes a protocol using morpholine as a catalyst in a three-component reaction (aldehyde, ketone, and nitrile) under reflux conditions. To optimize yields:

  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Control temperature (80–100°C) to avoid side reactions like retro-Knoevenagel processes.
  • Employ catalysts such as morpholine derivatives to enhance electrophilicity of the carbonyl group .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps include:

  • Growing crystals via slow evaporation in ethanol or DCM/hexane mixtures.
  • Analyzing bond angles (e.g., C2–C1–C10 = 118.9°, C15–N1–C12 = 108.1°) and hydrogen-bonding networks (e.g., O1–H1···N1 with D···A = 2.601 Å) to confirm tautomeric forms and intermolecular interactions .
  • Use software like SHELXTL for refinement and Mercury for visualization .

Q. What spectroscopic techniques are most effective for verifying structural purity?

  • Methodological Answer : Combine:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ ~118 ppm).
  • IR Spectroscopy : Confirm C≡N stretch (~2220 cm⁻¹) and conjugated carbonyl (C=O, ~1680 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS to detect [M+H]+ or [M-H]⁻ ions and validate molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

  • Methodological Answer : Perform:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-deficient nitrile group enhances electrophilicity).
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or tubulin) using AutoDock Vina. For example, highlights binding affinity to kinases via π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigate by:

  • Standardizing cell lines (e.g., use M. tuberculosis H37Rv for antimicrobial studies with MIC = 1.8 µM for positive controls like isoniazid).
  • Validating results via orthogonal assays (e.g., resazurin reduction for viability vs. fluorescence polarization for target engagement) .

Q. How does substituent variation impact structure-activity relationships (SAR)?

  • Methodological Answer : Modify the dihydronaphthalenone or benzonitrile moieties and evaluate:

  • Electron-withdrawing groups (e.g., -CF₃): Enhance cytotoxicity (e.g., MIC reduction by 50% in ).
  • Hydrogen-bond donors (e.g., -OH): Improve solubility but may reduce membrane permeability (logP >3.5 correlates with poor bioavailability) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile

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